Chiral Auxiliary Diastereoselectivity: Opposite Stereochemical Induction Versus (S)-2-(Pyrrolidin-2-yl)propan-2-ol
In direct head-to-head alkylation experiments, the N-propionylated derivative of (S)-2-(2-Methoxypropan-2-yl)pyrrolidine (1b) and (S)-2-(pyrrolidin-2-yl)propan-2-ol (1a) produced opposite configurations at the newly formed stereogenic center. Auxiliary 1b induced (S)-configuration, whereas auxiliary 1a induced (R)-configuration under identical reaction conditions [1]. Both auxiliaries were derived from the same (S)-proline starting material, isolating the methoxy group substitution as the determinant of stereochemical outcome reversal.
| Evidence Dimension | Induced stereochemical configuration at new stereogenic center |
|---|---|
| Target Compound Data | (S)-configuration induction |
| Comparator Or Baseline | (S)-2-(pyrrolidin-2-yl)propan-2-ol (1a) with (R)-configuration induction |
| Quantified Difference | Opposite enantiomeric configuration (S vs R) |
| Conditions | Alkylation of propanoylamide enolates with benzyl bromide and n-butyl iodide; (S)-proline-derived auxiliaries |
Why This Matters
This configuration reversal enables access to either enantiomeric product series using the same (S)-proline starting material, eliminating the need to source both enantiomers of proline for divergent stereochemical outcomes.
- [1] Hedenström E, Andersson F. Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries. Tetrahedron: Asymmetry. 2004;15(16):2539-2545. View Source
